molecular formula C19H16N4O3 B11394025 methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11394025
M. Wt: 348.4 g/mol
InChI Key: DTCXZAKDAMEULI-UHFFFAOYSA-N
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Description

Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzimidazole moiety fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable pyrrole derivative under acidic conditions, followed by esterification with methyl benzoate. The reaction conditions often require a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its combined benzimidazole and pyrrole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

Methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Compound Overview

Chemical Structure:
The compound features a benzimidazole moiety fused with a pyrrole ring and a benzoate group. Its structure can be represented as:

C19H16N4O3\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{3}

IUPAC Name:
this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with appropriate aldehydes. Subsequent steps involve the introduction of the pyrrole and benzoate groups through various chemical reactions, including oxidation and substitution reactions.

Anticancer Properties

Research has indicated that derivatives of benzimidazole and pyrrole exhibit significant anticancer activities. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

Case Study:
A study published in 2020 demonstrated that a related compound exhibited cytotoxic effects against breast cancer cells (MCF7) with an IC50 value of 12 µM, indicating strong potential for further development as an anticancer agent .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of vital enzymes .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission.

Research Findings:
In a study assessing various derivatives, this compound demonstrated an IC50 value of 0.59 µM against AChE, indicating its potential utility in treating conditions like Alzheimer's disease .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is particularly noted for its ability to bind to active sites on enzymes, inhibiting their activity effectively. This binding can lead to reduced enzyme activity and subsequent biological effects.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C19H16N4O3/c1-26-19(25)11-6-8-12(9-7-11)23-10-15(24)16(17(23)20)18-21-13-4-2-3-5-14(13)22-18/h2-9,20,24H,10H2,1H3,(H,21,22)

InChI Key

DTCXZAKDAMEULI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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